molecular formula C16H17N3O5 B6029472 dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate

dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate

Cat. No.: B6029472
M. Wt: 331.32 g/mol
InChI Key: BVHZIBREBCUUGZ-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is a complex organic compound that features a pyrazole ring and a terephthalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with terephthalic acid dimethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials with specific properties such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate exerts its effects is primarily through its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: Lacks the pyrazole ring, making it less versatile in terms of biological activity.

    1-Ethyl-1H-pyrazole-5-carboxylic acid: Does not have the terephthalate ester groups, limiting its applications in materials science.

Uniqueness

Dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is unique due to the combination of the pyrazole ring and the terephthalate ester groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.

Properties

IUPAC Name

dimethyl 2-[(2-ethylpyrazole-3-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-4-19-13(7-8-17-19)14(20)18-12-9-10(15(21)23-2)5-6-11(12)16(22)24-3/h5-9H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHZIBREBCUUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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